

Spectroscopic Data of Cyclopropyltributylstannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropyltributylstannane*

Cat. No.: *B177447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopropyltributylstannane**, a key organotin reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **Cyclopropyltributylstannane**. The following tables summarize the chemical shifts for ^1H , ^{13}C , and ^{119}Sn nuclei.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts for **Cyclopropyltributylstannane**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₂ - (butyl methylene adjacent to Sn)	0.82 - 0.90	m	
-CH ₃ (butyl methyl)	0.91	t	7.3
-CH ₂ - (butyl methylene)	1.28 - 1.35	m	
-CH ₂ - (butyl methylene)	1.45 - 1.54	m	
-CH- (cyclopropyl methine)	-0.15 - -0.10	m	
-CH ₂ - (cyclopropyl methylene)	0.45 - 0.52	m	

Note: Spectra are typically recorded in CDCl_3 . Chemical shifts are referenced to residual solvent signals.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Cyclopropyltributylstannane**

Carbon	Chemical Shift (ppm)
C (cyclopropyl methylene)	2.4
C (cyclopropyl methine)	-8.9
C (butyl methylene adjacent to Sn)	9.6
C (butyl methyl)	13.7
C (butyl methylene)	27.4
C (butyl methylene)	29.2

Note: Spectra are typically recorded in CDCl_3 . Chemical shifts are referenced to the solvent signal.

^{119}Sn NMR Data

The ^{119}Sn NMR spectrum of **Cyclopropyltributylstannane** provides direct information about the electronic environment of the tin atom.

Table 3: ^{119}Sn NMR Chemical Shift for **Cyclopropyltributylstannane**

Nucleus	Chemical Shift (ppm)
^{119}Sn	-18.5

Note: Chemical shifts are referenced to a standard such as tetramethyltin (Me_4Sn).

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclopropyltributylstannane** reveals characteristic vibrational frequencies of its functional groups.

Table 4: Principal IR Absorption Bands for **Cyclopropyltributylstannane**

Wavenumber (cm^{-1})	Intensity	Assignment
~2956	Strong	C-H stretch (alkyl)
~2921	Strong	C-H stretch (alkyl)
~2871	Strong	C-H stretch (alkyl)
~2852	Strong	C-H stretch (alkyl)
~1463	Medium	C-H bend (alkyl)
~1018	Medium	C-Sn stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Cyclopropyltributylstannane**. The predicted data for the protonated molecule and other common adducts are presented below.

Table 5: Predicted Mass Spectrometry Data for **Cyclopropyltributylstannane** Adducts

Adduct	m/z
[M+H] ⁺	333.15990
[M+Na] ⁺	355.14184
[M-H] ⁻	331.14534
[M+NH ₄] ⁺	350.18644
[M+K] ⁺	371.11578

Note: M represents the parent molecule. Data is based on predicted values.

Experimental Protocols

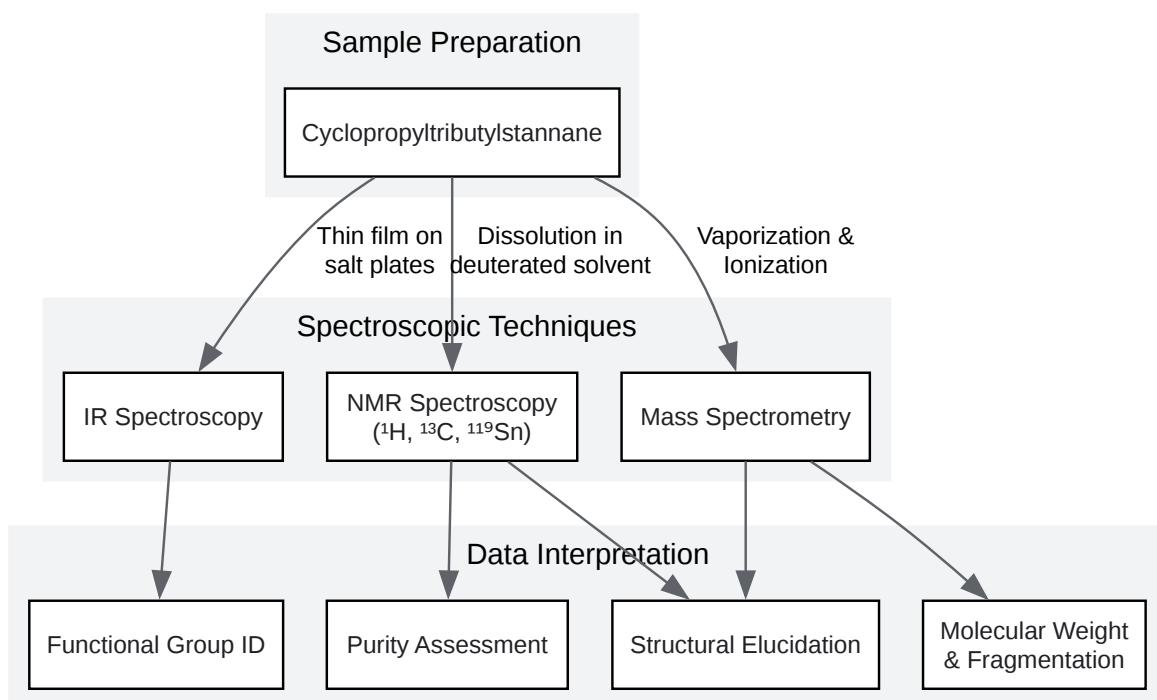
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: A solution of **Cyclopropyltributylstannane** (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument at the corresponding frequency (e.g., 75, 100, or 125 MHz). Proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

- ^{119}Sn NMR Spectroscopy: This is performed on a multinuclear NMR spectrometer. Chemical shifts are referenced externally to a standard such as tetramethyltin (Me_4Sn) at 0 ppm.

Infrared (IR) Spectroscopy


- Sample Preparation: As **Cyclopropyltributylstannane** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **Cyclopropyltributylstannane**. Electrospray ionization (ESI) may also be used, which typically results in less fragmentation and the observation of the protonated molecule or other adducts.
- Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cyclopropyltributylstannane**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of Cyclopropyltributylstannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177447#spectroscopic-data-for-cyclopropyltributylstannane-nmr-ir-ms\]](https://www.benchchem.com/product/b177447#spectroscopic-data-for-cyclopropyltributylstannane-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com